2-(2-(3-アミノフェノキシ)エチル)イソインドリン-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

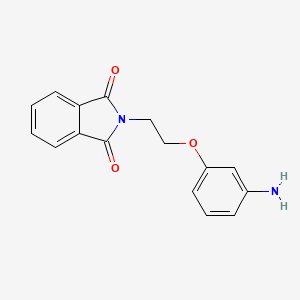

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and an aminophenoxyethyl side chain

科学的研究の応用

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:

作用機序

Target of Action

The primary targets of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione are the human dopamine receptor D2 and acetylcholinesterase (AChE) . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and movement. AChE is a key enzyme in the cholinergic system, associated with the degradation of acetylcholine, and is implicated in Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of the dopamine receptor D2, it acts as a ligand, interacting with the main amino acid residues at its allosteric binding site . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine .

Biochemical Pathways

The interaction of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione with the dopamine receptor D2 can affect the dopaminergic pathway, potentially influencing reward and motivation mechanisms . Its inhibition of AChE can impact the cholinergic pathway, potentially slowing the degradation of acetylcholine and thereby enhancing cholinergic transmission .

Pharmacokinetics

One study suggests that it has good affinity and some pharmacokinetic parameters were predicted in silico .

Result of Action

The molecular and cellular effects of this compound’s action include potential modulation of the dopaminergic and cholinergic systems . In a Parkinsonism mouse model, one derivative of this compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

生化学分析

Biochemical Properties

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . It was found to have the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cellular Effects

The compound has shown to exert effects on various types of cells and cellular processes. For instance, it was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and the use of catalysts such as cesium carbonate (Cs₂CO₃) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The focus is on optimizing yield and purity while minimizing environmental impact. Techniques such as solventless reactions and efficient purification methods are employed to achieve these goals .

化学反応の分析

Types of Reactions

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

類似化合物との比較

Similar Compounds

Phthalimide: Another isoindoline-1,3-dione derivative with similar structural features and biological activities.

N-isoindoline-1,3-diones: A broader class of compounds with diverse substitution patterns and applications.

Uniqueness

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione is unique due to its specific aminophenoxyethyl side chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

生物活性

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The primary targets of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione include:

- Dopamine Receptor D2 : The compound acts as a ligand at the allosteric binding site, influencing dopaminergic pathways associated with reward and motivation mechanisms.

- Acetylcholinesterase (AChE) : It has been identified as an inhibitor of AChE, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease .

Biochemical Pathways

The interaction with these receptors can lead to modulation of both dopaminergic and cholinergic systems, suggesting potential applications in treating disorders related to these neurotransmitter systems.

In Vitro Studies

Research indicates that 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- A study evaluated its impact on A549 lung adenocarcinoma cells, demonstrating significant inhibitory effects on cell viability . The IC50 values for certain derivatives were found to range from 2.1 to 7.4 μM, indicating potent anticancer activity .

In Vivo Studies

In vivo studies using mouse models have shown promising results:

- The compound was tested in a xenograft model where tumor growth was induced in nude mice. Treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to control groups .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Significant inhibition of A549 cell viability; potential for use in cancer therapy. |

| AChE Inhibition | Potential therapeutic application in Alzheimer's disease through inhibition of acetylcholinesterase. |

| Dopaminergic Modulation | Interaction with dopamine receptor D2 may influence psychiatric conditions and reward pathways. |

Case Studies

- Anticancer Efficacy : In a controlled study involving nude mice injected with A549 cells, treatment with 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione led to a marked reduction in tumor size over a 60-day period compared to untreated controls. Histopathological analyses confirmed reduced malignancy in treated groups .

- Neuroprotective Effects : The compound's ability to inhibit AChE suggests it may offer neuroprotective benefits, particularly against oxidative stress-induced neuronal death, as evidenced by studies showing protective effects in PC12 neuron models subjected to H₂O₂ exposure .

特性

IUPAC Name |

2-[2-(3-aminophenoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJXAUCIQJZYEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。